4,4''-Diiodo-p-terphenyl

Overview

Description

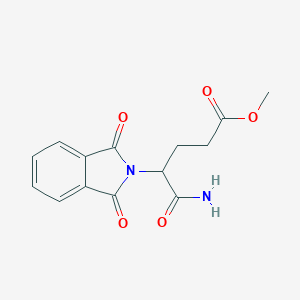

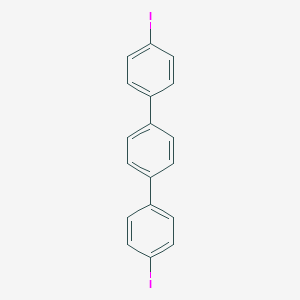

4,4''-Diiodo-p-terphenyl (DITP) is a highly useful compound in scientific research due to its diverse range of applications and its ability to be synthesized in a variety of ways. It is a white, crystalline solid with a molecular weight of 584.58 g/mol and a melting point of 143-145°C. DITP is used in a variety of scientific research applications, such as in organic synthesis, in the study of biochemical and physiological effects, and in the development of lab experiments.

Scientific Research Applications

Polymer Synthesis

4,4''-Diiodo-p-terphenyl has been utilized in the synthesis of rigid-rod polyamides and polyimides, particularly those containing m-terphenyls in their main chain. These polymers, characterized for their solubility and thermal properties, are significant in materials science. The presence of alkoxyphenyl pendent groups in these polymers enhances their solubility and impacts their thermal stability (Spiliopoulos & Mikroyannidis, 1998).

Organic Synthesis

The compound has been used in organic synthesis, including the versatile preparation of Geländer-type p-terphenyls from diacetylenic precursors. This process demonstrates the utility of this compound in creating complex organic structures with potential applications in various chemical domains (Modjewski, Lindeman, & Rathore, 2009).

Optoelectronic Materials

Research has shown the potential of this compound derivatives in creating violet-blue-emitting materials. These materials, which exhibit photoluminescence, are crucial for optoelectronic applications. The polymers formed from these compounds have distinct chromophores due to steric interactions, leading to high photoluminescence quantum yields (Spiliopoulos & Mikroyannidis, 2002).

Optical Devices

This compound is used in optical devices, where its electronic transitions play a crucial role. Studies using synchrotron radiation linear dichroism (SRLD) spectroscopy have explored these transitions, providing insights valuable for applications like wavelength shifters (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).

Nonlinear Optical Properties

The compound has been studied for its third-order nonlinear optical response. Computational analysis using density functional theory (DFT) has shown significant potential in this area, suggesting applications in advanced optical technologies (Adeel et al., 2021).

Ferroelectric Materials

In the field of liquid crystals and ferroelectric materials, derivatives of this compound have been used as hosts in ferroelectric smectic C devices. The synthesis and liquid crystal properties of these materials, especially when doped with chiral cyanohydrin esters, have shown promising results for electronic display technologies (Gray, Hird, Lacey, & Toyne, 1990).

Safety and Hazards

Future Directions

The future directions of research on 4,4’'-Diiodo-p-terphenyl could involve further exploration of its properties and potential applications. For instance, its use in the synthesis of complex organic macromolecules and its role in on-surface self-assembly processes could be areas of interest . Additionally, its potential use in the production of poly(p-phenylene vinylene)- and poly(phenylene ethynylene)-based polymers could be explored .

Mechanism of Action

Target of Action

This compound is primarily used as an intermediate in organic synthesis and pharmaceutical development

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical development, its effects on biochemical pathways would largely depend on the final compounds it is used to synthesize .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Like many other organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

Biochemical Analysis

Biochemical Properties

It is known that the compound serves as a useful precursor in the synthesis of more complex organic semiconductors when incorporated into polymer chains or small molecules . The iodine atoms can participate in halogen bonding, which is an important non-covalent interaction for directing the assembly of molecular crystals .

Molecular Mechanism

It is known that the compound can be employed as a starting material for the synthesis of advanced organic conductors and as a heavy-atom derivative for X-ray crystallography to determine the structure of related organic compounds .

Properties

IUPAC Name |

1,4-bis(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMMWGLDOBFHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393677 | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19053-14-6 | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

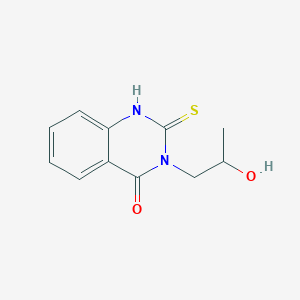

Q1: What are the structural features of molecules derived from 4,4''-diiodo-p-terphenyl that contribute to their unique electronic properties?

A2: this compound is used as a building block for synthesizing N-heterocyclic carbene (NHC) analogs of Müller's hydrocarbon []. These analogs, formed via a two-fold C-C cross-coupling reaction with NHCs followed by reduction, possess a central p-terphenyl unit flanked by two NHC moieties []. Quantum chemical calculations reveal a small singlet-triplet energy gap (ΔES-T) in these molecules, ranging from -7.24 to -7.60 kcal mol-1, significantly lower than their Thiele's and Chichibabin's hydrocarbon counterparts []. This indicates a near-degeneracy of singlet and triplet states. Furthermore, they exhibit a high diradical character (y ≈ 0.6) [], suggesting significant open-shell singlet character. These electronic properties arise from the spatial separation and electronic interaction of the unpaired electrons within the molecule's structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.